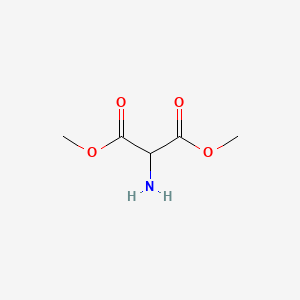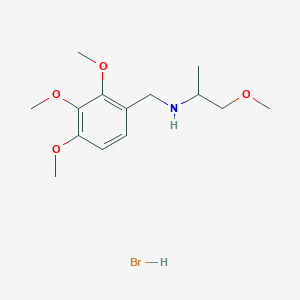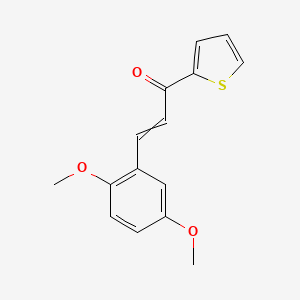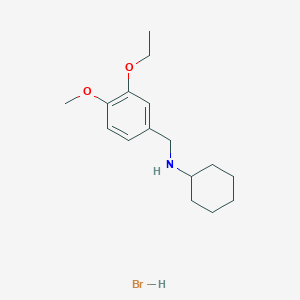
(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609406-41-8 . It has a molecular weight of 322.24 and its molecular formula is C16 H19 N O . Br H . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is 1S/C16H19NO.BrH/c1-13-6-5-7-14 (10-13)11-17-12-15-8-3-4-9-16 (15)18-2;/h3-10,17H,11-12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is a solid at room temperature . It has a molecular weight of 322.24 and its molecular formula is C16 H19 N O . Br H .Aplicaciones Científicas De Investigación
Organic Synthesis and Reductive Amination
A key application of related amines involves the demonstration of reductive amination processes. Reductive amination is a fundamental reaction in organic chemistry, used to synthesize secondary amines from primary amines. This reaction is crucial for building complex amines used in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide through a simple three-step sequence showcases a practical application of reductive amination in the organic laboratory, highlighting the utility of related amines in educational and research settings (Touchette, 2006).
Intermediate for Complex Molecules
Compounds similar to (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide often serve as intermediates in the synthesis of complex molecules. For instance, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the versatility of methoxybenzylamine derivatives in organic synthesis, enabling the construction of a variety of biologically active compounds (Kurosawa, Kan, & Fukuyama, 2003).
Analytical Characterization and Designer Drugs
Analytical characterization of new compounds is another important area of research. Studies on ortho-methoxybenzylated amphetamine-type designer drugs, for example, provide valuable information on the structural and spectroscopic properties of new synthetic compounds. Such research aids in the identification and classification of novel substances, contributing to forensic and pharmaceutical sciences (Westphal, Girreser, & Waldmüller, 2016).
Antihistaminic Action and Theoretical Studies
Research on derivatives of methoxybenzylamine has also explored potential pharmacological activities. For example, the study on (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide investigates its in vitro H1-antihistaminic activity, illustrating how modifications to the benzylamine structure can result in compounds with specific biological activities (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
Corrosion Inhibition
Amines are also explored for their applications in materials science, such as corrosion inhibition. Amine derivative compounds have been synthesized and investigated for their efficacy in protecting metals from corrosion, showcasing the potential of benzylamine derivatives in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c1-13-6-5-7-14(10-13)11-17-12-15-8-3-4-9-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYKKLVESOCSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC=C2OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













amine hydrobromide; 95%](/img/structure/B6352077.png)
